molecular formula C11H13BrN2O3S B577716 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde CAS No. 1275843-33-8

1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde

Cat. No.: B577716
CAS No.: 1275843-33-8
M. Wt: 333.2
InChI Key: UEGVGYDKYPFZSG-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde is a chemical compound with the molecular formula C11H13BrN2O3S It is characterized by the presence of a bromopyridine group attached to a sulfonyl piperidine ring, which is further connected to a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde typically involves multiple steps. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group. The resulting compound is further reacted with piperidine under controlled conditions to form the piperidine ring. Finally, the carbaldehyde group is introduced through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromopyridine moiety may also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carboxylic acid
  • 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-methanol
  • 1-(5-Chloropyridin-3-ylsulfonyl)piperidine-3-carbaldehyde

Uniqueness

1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde is unique due to the presence of the bromopyridine group, which can undergo specific substitution reactions, and the sulfonyl group, which enhances its binding affinity to proteins. This combination of functional groups makes it a valuable compound in various research applications .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylpiperidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c12-10-4-11(6-13-5-10)18(16,17)14-3-1-2-9(7-14)8-15/h4-6,8-9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGVGYDKYPFZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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